molecular formula C25H24N4O6S2 B11646218 Ethyl (2Z)-7-methyl-2-{[2-(morpholin-4-YL)-5-nitrophenyl]methylidene}-3-oxo-5-(thiophen-2-YL)-2H,3H,5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate

Ethyl (2Z)-7-methyl-2-{[2-(morpholin-4-YL)-5-nitrophenyl]methylidene}-3-oxo-5-(thiophen-2-YL)-2H,3H,5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate

Cat. No.: B11646218
M. Wt: 540.6 g/mol
InChI Key: GTUIGEYUHVEIJE-ZHZULCJRSA-N
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Description

Ethyl (2Z)-7-methyl-2-{[2-(morpholin-4-YL)-5-nitrophenyl]methylidene}-3-oxo-5-(thiophen-2-YL)-2H,3H,5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate is a complex organic compound belonging to the thiazolo[3,2-A]pyrimidine family

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl (2Z)-7-methyl-2-{[2-(morpholin-4-YL)-5-nitrophenyl]methylidene}-3-oxo-5-(thiophen-2-YL)-2H,3H,5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate typically involves multi-step reactions. The process begins with the preparation of the thiazolo[3,2-A]pyrimidine core, followed by the introduction of various substituents through condensation and cyclization reactions. Common reagents include ethyl acetoacetate, thiourea, and substituted benzaldehydes. Reaction conditions often involve refluxing in ethanol or other suitable solvents, with catalysts such as piperidine or acetic acid to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Ethyl (2Z)-7-methyl-2-{[2-(morpholin-4-YL)-5-nitrophenyl]methylidene}-3-oxo-5-(thiophen-2-YL)-2H,3H,5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at different positions of the molecule, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents like bromine or chlorine, and nucleophiles such as amines or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Ethyl (2Z)-7-methyl-2-{[2-(morpholin-4-YL)-5-nitrophenyl]methylidene}-3-oxo-5-(thiophen-2-YL)-2H,3H,5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate has several scientific research applications:

    Medicinal Chemistry: The compound exhibits potential anticancer, anti-inflammatory, and antimicrobial activities. It is studied for its ability to inhibit specific enzymes and pathways involved in disease progression.

    Material Science: The unique structural features of the compound make it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological Research: The compound is used as a probe to study various biological processes, including cell signaling and gene expression.

Mechanism of Action

The mechanism of action of Ethyl (2Z)-7-methyl-2-{[2-(morpholin-4-YL)-5-nitrophenyl]methylidene}-3-oxo-5-(thiophen-2-YL)-2H,3H,5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. In biological systems, it may modulate signaling pathways by interacting with receptors or other signaling molecules, leading to changes in cellular responses.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl (2Z)-7-methyl-2-{[2-(morpholin-4-YL)-5-nitrophenyl]methylidene}-3-oxo-5-(thiophen-2-YL)-2H,3H,5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate is unique due to its specific substituents, which confer distinct chemical and biological properties

Properties

Molecular Formula

C25H24N4O6S2

Molecular Weight

540.6 g/mol

IUPAC Name

ethyl (2Z)-7-methyl-2-[(2-morpholin-4-yl-5-nitrophenyl)methylidene]-3-oxo-5-thiophen-2-yl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

InChI

InChI=1S/C25H24N4O6S2/c1-3-35-24(31)21-15(2)26-25-28(22(21)19-5-4-12-36-19)23(30)20(37-25)14-16-13-17(29(32)33)6-7-18(16)27-8-10-34-11-9-27/h4-7,12-14,22H,3,8-11H2,1-2H3/b20-14-

InChI Key

GTUIGEYUHVEIJE-ZHZULCJRSA-N

Isomeric SMILES

CCOC(=O)C1=C(N=C2N(C1C3=CC=CS3)C(=O)/C(=C/C4=C(C=CC(=C4)[N+](=O)[O-])N5CCOCC5)/S2)C

Canonical SMILES

CCOC(=O)C1=C(N=C2N(C1C3=CC=CS3)C(=O)C(=CC4=C(C=CC(=C4)[N+](=O)[O-])N5CCOCC5)S2)C

Origin of Product

United States

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